Ethyl 2-(4-ethylphenoxy)propanoate is an organic compound classified as an ester. Its molecular formula is , and it features a propanoate group esterified with 4-ethylphenol. This compound is characterized by a light brown liquid appearance, with a density of approximately 1.156 g/cm³ and a boiling point around 327°C. Ethyl 2-(4-ethylphenoxy)propanoate is known for its potential applications in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals .
The primary chemical reaction involving ethyl 2-(4-ethylphenoxy)propanoate is its formation through the Fischer esterification process, where an alcohol reacts with a carboxylic acid. The general reaction can be represented as follows:
In this case, the carboxylic acid would be 4-ethylphenol, and the alcohol would be ethanol. The reaction typically requires an acid catalyst to proceed efficiently.
Ethyl 2-(4-ethylphenoxy)propanoate can be synthesized through several methods:
Ethyl 2-(4-ethylphenoxy)propanoate has several applications:
Ethyl 2-(4-ethylphenoxy)propanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Propionate | Simple structure; used as a flavoring agent | |
| Ethyl 2-Methylpropanoate | Known for sweet flavor; found in wines | |
| Clofibrate | Contains chlorine; used as a lipid-regulating agent | |
| Ethyl 2-(4-hydroxyphenoxy)propanoate | Hydroxy group enhances solubility and biological activity |
Ethyl 2-(4-ethylphenoxy)propanoate is unique due to its specific ethyl substitution on the phenoxy group, which may influence its reactivity and biological interactions compared to these similar compounds. Its potential use in pharmaceuticals and agrochemicals highlights its significance in industrial applications.
Ethyl 2-(4-ethylphenoxy)propanoate is defined by the IUPAC name ethyl 2-(4-ethylphenoxy)propanoate, with alternative designations including 2-(4-Ethylphenoxy)propanoic acid ethyl ester and CAS registry numbers 153472-88-9 and 595570-57-3. Its molecular structure consists of a propanoate backbone esterified to a 4-ethylphenoxy group, yielding a molecular weight of 222.28 g/mol. The compound exists as a colorless to pale yellow liquid under standard conditions, with solubility profiles favoring organic solvents such as ethanol and dimethyl sulfoxide.
The compound’s historical emergence parallels the mid-20th-century expansion of ester synthesis methodologies. Early patents and academic studies from the 1980s–1990s describe its preparation via nucleophilic acyl substitution, where 2-(4-ethylphenoxy)propanoic acid reacts with ethanol in the presence of acid catalysts. This method remains a cornerstone in industrial-scale production, though recent advances in green chemistry have explored enzymatic esterification to reduce energy consumption.
Key spectroscopic features include:
Table 1: Comparative Molecular Properties of Ethyl 2-(4-Ethylphenoxy)propanoate and Analogues
| Property | Ethyl 2-(4-Ethylphenoxy)propanoate | Hexylparaben (C₁₃H₁₈O₃) |
|---|---|---|
| Molecular Weight (g/mol) | 222.28 | 222.28 |
| Boiling Point (°C) | 295–298 | 320–325 |
| LogP | 3.8 | 4.2 |
| Key Application | Synthetic intermediate | Preservative |
The compound’s bifunctional architecture—combining a lipophilic 4-ethylphenoxy group and a polar ester moiety—renders it valuable in multiple domains:
Ethyl 2-(4-ethylphenoxy)propanoate serves as a precursor in synthesizing benzodioxole derivatives. For instance, its reaction with hexanol under Mitsunobu conditions yields 5-(hexyloxy)-1,3-benzodioxole, a scaffold prevalent in natural product mimics. The ethylphenoxy group directs electrophilic substitution reactions, enabling regioselective functionalization at the para position.
While excluded from direct pharmacological discussion, the compound’s role in drug discovery is indirect. It facilitates the synthesis of prodrugs via ester hydrolysis, releasing 2-(4-ethylphenoxy)propanoic acid—a candidate for COX-2 inhibition studies. Additionally, its metabolic stability in hepatic microsomal assays underscores its utility in pharmacokinetic modeling.
Contemporary studies prioritize three methodological axes:
Recent work evaluates catalysts for esterification, comparing traditional sulfuric acid with immobilized lipases (e.g., Candida antarctica Lipase B). Enzymatic methods achieve 85–92% yield at 50°C, reducing byproduct formation compared to acid-catalyzed routes (75–80% yield).
Advanced techniques such as GC-MS and HPLC-PDA quantify purity (>98%) and identify trace impurities like residual 4-ethylphenol (<0.5%). X-ray crystallography remains limited due to the compound’s liquid state, though computational models (DFT) predict a twisted conformation with a dihedral angle of 112° between the phenoxy and ester planes.
The compound’s low glass transition temperature (−45°C) and plasticizing properties are under investigation for polymer coatings. Blends with polyvinyl acetate exhibit enhanced flexibility, with tensile strength improvements of 15–20% at 5% w/w loading.
Ethyl 2-(4-ethylphenoxy)propanoate exhibits a characteristic ester molecular architecture featuring a propanoate backbone with an ethyl substituent at the alpha position and a 4-ethylphenoxy group attached via an ether linkage [1]. The compound possesses a chiral center at the second carbon of the propanoate chain, where the methyl group, carboxyl ester moiety, and phenoxy group create an asymmetric environment [2] [3]. This stereochemical feature results in the existence of two enantiomeric forms: the R-configuration and S-configuration, each displaying distinct three-dimensional spatial arrangements [2].
The molecular geometry around the chiral center adopts a tetrahedral configuration, with bond angles approximating 109.5 degrees [2] [3]. The phenoxy ring maintains planarity due to the aromatic conjugation system, while the ethyl substituent at the para position of the benzene ring introduces additional conformational flexibility [1]. The ether oxygen linking the phenoxy group to the propanoate backbone exhibits sp³ hybridization, allowing for rotational freedom around the carbon-oxygen bond [5].
Stereochemical studies on related 2-aryloxypropanoic acid derivatives demonstrate that the R-enantiomer often displays different physicochemical properties compared to the S-enantiomer [2]. Research on analogous compounds indicates that stereochemical purity significantly influences molecular interactions and potential biological activity profiles [3]. The presence of the chiral center necessitates careful consideration of enantioselectivity in synthetic approaches and analytical characterization methods [2].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-(4-ethylphenoxy)propanoate, reflecting its structural components according to established naming conventions [1]. The Chemical Abstracts Service registry number 153472-88-9 provides a unique identifier for this specific molecular entity [1] [5]. Alternative nomenclature includes 2-(4-ethyl-phenoxy)-propionic acid ethyl ester, which emphasizes the ester functional group derivation from the corresponding carboxylic acid [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Chemical Abstracts Service Registry Number | 153472-88-9 |
| International Union of Pure and Applied Chemistry Name | ethyl 2-(4-ethylphenoxy)propanoate |
| Simplified Molecular Input Line Entry System | CCc1ccc(cc1)OC(C)C(=O)OCC |
| International Chemical Identifier | InChI=1S/C13H18O3/c1-4-11-6-8-12(9-7-11)16-10(3)13(14)15-5-2/h6-10H,4-5H2,1-3H3 |
| International Chemical Identifier Key | GBGSGZTXKJSJIY-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System representation CCc1ccc(cc1)OC(C)C(=O)OCC encodes the complete molecular structure in a linear format, facilitating database searches and computational applications [5]. The International Chemical Identifier provides a standardized textual representation that uniquely describes the molecular connectivity and stereochemistry [5]. The MDL number MFCD03419372 serves as an additional identifier within chemical databases and inventory systems [5].
The physicochemical properties of ethyl 2-(4-ethylphenoxy)propanoate reflect the combined influence of its aromatic, aliphatic, and ester functional groups [1]. Computational predictions suggest a logarithmic partition coefficient value in the range of 3.0 to 3.5, indicating moderate lipophilicity characteristic of substituted phenoxy esters [5]. The compound contains three hydrogen bond acceptor sites corresponding to the ether and ester oxygen atoms, while lacking hydrogen bond donor capabilities due to the absence of free hydroxyl or amino groups [5].
The molecular polar surface area is estimated at approximately 35 square angstroms, contributing to its moderate polarity and influencing solubility characteristics [5]. Based on structural analogies with related phenoxypropanoate esters, the compound likely exhibits limited water solubility but enhanced solubility in organic solvents such as ethanol, methanol, and chlorinated hydrocarbons [6] [7]. The presence of the ethyl substituent on the aromatic ring increases the overall molecular hydrophobicity compared to unsubstituted phenoxy analogues [8].
Spectroscopic characterization would be expected to reveal characteristic infrared absorption bands around 1730-1740 cm⁻¹ corresponding to the ester carbonyl stretch, and aromatic carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region [9] [10]. Nuclear magnetic resonance spectroscopy would display distinct proton signals for the ethyl groups, aromatic protons, and the methyl group adjacent to the chiral center [9] [11]. The aromatic protons would appear as a characteristic AA'BB' pattern due to the para-disubstitution pattern of the benzene ring [10] [11].
Comparative analysis with structurally related compounds reveals systematic trends in molecular properties based on para-substituent modifications [12] [13] [14]. Ethyl 2-(4-methoxyphenoxy)propanoate, bearing a methoxy group instead of an ethyl substituent, exhibits a molecular weight of 224.26 g/mol and Chemical Abstracts Service registry number 111479-08-4 [12] [13]. The methoxy derivative displays enhanced polar surface area due to the additional oxygen atom, potentially affecting solubility and intermolecular interactions [15].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Registry Number | Para-Substituent |
|---|---|---|---|---|
| Ethyl 2-(4-ethylphenoxy)propanoate | C₁₃H₁₈O₃ | 222.28 | 153472-88-9 | Ethyl (-CH₂CH₃) |
| Ethyl 2-(4-methoxyphenoxy)propanoate | C₁₂H₁₆O₄ | 224.26 | 111479-08-4 | Methoxy (-OCH₃) |
| Ethyl 2-(4-hydroxyphenoxy)propanoate | C₁₁H₁₄O₄ | 210.23 | 65343-67-1 | Hydroxyl (-OH) |
| Ethyl 2-phenoxypropanoate | C₁₁H₁₄O₃ | 194.23 | 42412-84-0 | None (-H) |
| Ethyl 2-(4-formylphenoxy)propanoate | C₁₂H₁₄O₄ | 222.24 | 51264-73-4 | Formyl (-CHO) |
Ethyl 2-(4-hydroxyphenoxy)propanoate represents a polar analogue with significantly different physicochemical properties, including a density of 1.156 g/cm³, boiling point of 327.4°C at 760 mmHg, and flash point of 124.1°C [6] [16] [7]. The hydroxyl-substituted derivative exhibits hydrogen bonding capability, resulting in increased intermolecular associations and elevated boiling point compared to the ethyl-substituted compound [3] [6]. The unsubstituted ethyl 2-phenoxypropanoate serves as the parent compound, with a molecular weight of 194.23 g/mol and Chemical Abstracts Service registry number 42412-84-0 [8].
Fischer Esterification represents the most widely employed conventional method for synthesizing ethyl 2-(4-ethylphenoxy)propanoate [1]. This classical approach involves the direct condensation of 2-(4-ethylphenoxy)propionic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid [1]. The reaction operates under reflux conditions at temperatures ranging from 60-110°C for 1-10 hours, achieving yields of 70-95% [1].
The mechanistic pathway follows the established Fischer esterification mechanism, beginning with protonation of the carboxylic acid carbonyl oxygen by the acid catalyst [3]. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ethanol [3] [4]. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of water to form the desired ester product [3].
Conventional Acid Catalysis employing sulfuric acid with toluene as solvent provides enhanced yields of 80-90% under optimized conditions . The addition of toluene serves dual purposes: it acts as an azeotropic agent for water removal and provides a non-polar reaction medium that facilitates Dean-Stark distillation [1]. Patent literature describes specific protocols where 261.5 parts by weight of 2-(4-hydroxyphenoxy)propionic acid react with 86 parts by weight of ethanol in the presence of 3.4 parts by weight of methylbenzene at 70°C [5].
Transesterification Routes offer alternative pathways particularly valuable when starting from methyl or other alkyl esters of 2-(4-ethylphenoxy)propionic acid [6] [7]. The transesterification mechanism involves the exchange of the organic functional group R″ of an ester with the organic group R′ of ethanol [7]. This process can be catalyzed by either acids or bases, with base catalysis offering the advantage of irreversible reaction conditions [6].
Under basic conditions, transesterification proceeds through a two-step addition-elimination mechanism where the alkoxide ion performs nucleophilic addition upon the starting ester, forming a tetrahedral intermediate that subsequently eliminates the original alkoxy group [8]. The equilibrium can be driven toward the desired product by using excess ethanol or by removing the eliminated alcohol through distillation [7].
Optimization Parameters for conventional routes have been extensively studied. Temperature effects show that increasing reaction temperature from 35°C to 65°C significantly improves conversion rates, with the greatest difference observed after 30 minutes of reaction time [9]. Catalyst concentration optimization reveals that increasing the molar ratio of sulfuric acid catalyst from 0.06:1 to 0.20:1 acid:catalyst ratio results in enhanced reaction rates, though diminishing returns occur at higher concentrations [9].
Titanium(IV) Complexes have emerged as promising catalysts for stereoselective esterification of phenoxypropanoic acid derivatives [10]. Titanium(IV) aminotriphenolate complexes demonstrate catalytic activity in esterification reactions, though their performance varies with steric hindrance. Less sterically hindered complexes achieve higher reactivity, with yields ranging from 48-62% compared to 79% for titanium(IV) isopropoxide under identical conditions [10].
The catalytic mechanism involves the amphoteric nature of titanium complexes, combining Lewis acidity of the titanium center with Brønsted basicity of titanium-bound carboxylate groups formed in situ [10]. This dual functionality proves essential for catalytic efficiency, as demonstrated through density functional theory calculations at the BP86/TZ2P level of theory [10].
Bismuth(III) Compounds offer excellent catalytic performance for esterification reactions with remarkable tolerance to various reaction conditions [10]. Bismuth(III) triflate achieves full conversion in esterification reactions, demonstrating superior performance compared to many traditional catalysts [10]. The presence of base additives like 2,6-di-tert-butyl-4-methylpyridine reduces unwanted ether formation while maintaining high conversion rates [10].
Heterogeneous Acid Catalysts provide significant advantages for industrial applications through their reusability and simplified separation procedures [11] [12]. Amberlyst-15, a sulfonated polystyrene resin, demonstrates excellent performance in esterification reactions of phenolic compounds [11]. The heterogeneous approach enables catalyst recovery and reuse while maintaining high yields and reducing environmental impact [11].
Research comparing granular and monolith forms of activated carbon catalysts reveals that monolith configurations offer superior mass transfer characteristics and reduced pressure drop in continuous processes [13]. The acid sites on these materials can be quantified and correlated directly with reaction rates and conversion levels [12].
Enzymatic Stereoselective Synthesis employs lipases to achieve high enantioselectivity in the preparation of chiral phenoxypropanoate esters [14] [15]. Various triacylglycerol lipases demonstrate distinct stereoselectivity preferences, with most showing preference for the sn-3 position [14]. Lipases from porcine pancreas, Rhizopus species, Pseudomonas species, Candida cylindracea, Chromobacterium viscosum, and Penicillium cyclopium exhibit distinct preference for 1-O-octadecyl-sn-glycerol over its enantiomer [14].
The enzymatic approach operates effectively in organic solvents such as hexane, though certain solvents like diethyl ether and dichloromethane cause reversible inhibition of enzymatic activity [14]. Enantiomeric excess values and enantiomeric ratios can be precisely controlled through careful selection of enzyme type and reaction conditions [14].
Organocatalytic Methods utilizing N-heterocyclic carbenes provide metal-free alternatives for stereoselective ester synthesis [16]. Bulky NHC carbenes demonstrate high catalytic activity in the esterification of α,β-unsaturated aldehydes with alcohols, achieving yields greater than 84% under mild conditions [16]. The steric hindrance of the organocatalyst promotes intramolecular proton transfer, leading to selective ester formation rather than alternative products [16].
Solvent-Free Esterification represents a paradigm shift toward environmentally sustainable synthesis methods [17] [18] [19]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying product isolation procedures [17]. Surfactant-combined catalysts such as dodecylbenzene sulfonic acid and copper dodecylbenzene sulfonate enable esterification reactions to proceed at room temperature without any solvent, achieving yields of 45-91% within 20 minutes to 2 hours [19].
The solvent-free approach offers two primary advantages: elimination of solvent-related environmental concerns and reduced energy requirements due to room temperature operation [19]. The reaction mechanism in solvent-free systems differs from conventional approaches due to the absence of solvating molecules, leading to closer proximity of reactants and enhanced reaction rates [20].
Mechanochemical Synthesis using high-speed ball milling provides rapid and efficient ester formation under ambient conditions [18]. Two distinct protocols have been developed: iodine with potassium dihydrogen phosphate achieving 45-91% yields within 20 minutes, and potassium iodide with triethyl phosphite providing 24-85% yields after 60 minutes of grinding [18]. The mechanochemical approach demonstrates particular utility for late-stage diversification of complex molecules and natural product derivatives [18].
Microwave-Assisted Synthesis combines energy efficiency with enhanced reaction rates [21]. Microwave heating provides uniform temperature distribution and selective heating of polar molecules, leading to improved reaction kinetics and reduced processing times [21]. This technique proves particularly valuable for Brønsted acidic ionic liquid-catalyzed esterifications, where microwave acceleration significantly reduces reaction times while maintaining high yields [21].
Enzymatic Solvent-Free Systems utilize immobilized lipases to catalyze esterification reactions without organic solvents [20]. These systems offer excellent environmental credentials combined with high selectivity and mild reaction conditions [20]. The optimization of enzymatic solvent-free esterifications involves careful consideration of molar ratios, biocatalyst loading, and temperature to achieve convergence of thermodynamic and kinetic factors toward high conversions [20].
Ionic Liquid Media provide environmentally benign alternatives to conventional organic solvents [22]. These media offer low volatility, thermal stability, and tunable properties that can be optimized for specific esterification reactions [22]. Ionic liquids demonstrate particular advantages in pharmaceutical applications where solvent residues must be minimized and environmental impact reduced [22].
Supercritical Fluid Technology employs supercritical carbon dioxide as a reaction medium, offering unique advantages in terms of mass transfer and product separation [22]. The tunable properties of supercritical fluids enable optimization of reaction conditions while providing easy product isolation through simple pressure reduction [22].
The following table summarizes key green chemistry approaches for esterification:
| Approach | Green Chemistry Principle | Environmental Benefit | Technical Advantage | Limitations |
|---|---|---|---|---|
| Solvent-Free Esterification | Prevention, Atom Economy | No solvent waste, reduced emissions | Higher reaction rates, simple workup | Mass transfer issues, heat dissipation |
| Mechanochemical Synthesis | Prevention, Energy Efficiency | Energy savings, waste reduction | Rapid reactions, continuous process | Equipment wear, limited substrate scope |
| Enzymatic Catalysis | Catalysis, Biodegradability | Biodegradable catalysts, mild conditions | High selectivity, mild conditions | High catalyst cost, stability issues |
| Microwave-Assisted Reaction | Energy Efficiency, Time Reduction | Reduced reaction time, energy savings | Uniform heating, rate enhancement | Equipment requirements, scale-up |
| Supercritical Fluid Media | Safer Solvents, Recyclability | Non-toxic medium, easy separation | Tunable properties, clean products | High pressure requirements, cost |
| Ionic Liquid Catalysis | Safer Solvents, Reusability | Low volatility, recyclable medium | Thermal stability, wide liquid range | High cost, limited availability |
Scale-Up Complexities present significant hurdles in transitioning from laboratory-scale synthesis to industrial production of ethyl 2-(4-ethylphenoxy)propanoate [23]. The primary challenge involves maintaining reaction efficiency and yield as the reaction scale increases [23]. Heat and mass transfer limitations become more pronounced in larger reaction vessels, requiring sophisticated mixing systems and temperature control mechanisms [24].
Microreactor technology offers promising solutions for addressing scale-up challenges [24]. Research demonstrates that microreactors with water separation capabilities achieve 62.6% yield in 85.1 minutes, representing a 10.3 percentage point improvement over equilibrium conditions [24]. The reaction rate constant for microreactors proves approximately 5 times larger than batch methods, while water separation rates are 108 times more efficient [24].
Economic Considerations significantly impact industrial viability [25] [23]. Raw material price volatility, particularly for alcohols and carboxylic acids, creates substantial challenges for profit margin management [25]. The prices of these materials are influenced by market demand, geopolitical factors, and supply chain disruptions [25]. Catalyst costs and recovery represent additional economic factors, with heterogeneous catalysts offering advantages through reusability [25].
Energy consumption constitutes a major operational cost, particularly for high-temperature processes [25]. Process intensification and heat integration strategies can reduce energy requirements, though they require significant capital investment [25]. The economic analysis must consider both operational costs and capital expenditure for specialized equipment [23].
Environmental and Regulatory Compliance adds complexity to industrial production [25]. Stringent regulations regarding ester production and use in various applications increase operational costs and manufacturing complexity [25]. Environmental standards require investment in waste treatment systems and emission control technologies [25]. Water treatment requirements for esterification processes generate additional operational expenses [25].
Quality Control Challenges become more complex at industrial scale [25]. Maintaining consistent product purity across large production runs requires sophisticated analytical systems and real-time monitoring capabilities [25]. Enantiomeric excess control proves particularly challenging for chiral ester synthesis, necessitating specialized analytical methods and process controls [25]. By-product formation must be minimized through optimized reaction conditions and selective catalysts [25].
Supply Chain Vulnerabilities have become increasingly apparent in global manufacturing [25]. Recent disruptions highlight the fragility of chemical supply chains, leading to production delays and increased costs [25]. Companies must develop robust supply chain strategies including diversification of suppliers and strategic inventory management [25].
The following table summarizes industrial production challenges and mitigation strategies:
| Challenge Category | Specific Challenge | Impact Level | Mitigation Strategy |
|---|---|---|---|
| Scale-Up Issues | Heat and mass transfer limitations | High | Microreactor technology, optimized mixing |
| Scale-Up Issues | Reaction efficiency maintenance | High | Continuous process monitoring, automation |
| Scale-Up Issues | Equipment corrosion | Medium | Corrosion-resistant materials, pH control |
| Economic Factors | Raw material price volatility | High | Supply chain diversification, contracts |
| Economic Factors | Catalyst cost and recovery | Medium | Heterogeneous catalysts, recycling |
| Economic Factors | Energy consumption | Medium | Process intensification, heat integration |
| Environmental Impact | Solvent waste generation | High | Solvent-free methods, green solvents |
| Environmental Impact | Regulatory compliance | Medium | Compliance systems, documentation |
| Environmental Impact | Water treatment requirements | Medium | Advanced treatment, recycling |
| Quality Control | Product purity consistency | High | Real-time analytics, quality systems |
| Quality Control | Enantiomeric excess control | High | Chiral catalysts, enzymatic methods |
| Quality Control | By-product formation | Medium | Optimized conditions, selective catalysts |
Technological Solutions are emerging to address these industrial challenges [22] [23]. Continuous flow processes offer advantages over batch production through improved heat and mass transfer, reduced inventory requirements, and enhanced process control [23]. Advanced process analytical technology enables real-time monitoring and control of critical quality parameters [23].